molecular formula C21H33NO3 B2961624 Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate CAS No. 347381-88-8

Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate

Cat. No. B2961624
CAS RN: 347381-88-8
M. Wt: 347.499
InChI Key: KOFRYHLEOWESOL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate, or EDIPC, is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. EDIPC is a bicyclic molecule containing a pyridine ring, a benzene ring, and an ethyl group. It is structurally related to other small molecules such as ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate (EMPC) and ethyl 1-(4-hydroxy-3,5-dimethoxybenzyl)-4-piperidinecarboxylate (EDMPC). EDIPC has been found to possess a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

Synthesis and Characterization in Polypropylene Copolymers

Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate and related compounds have been synthesized and characterized for their application as antioxidants in polypropylene copolymers. The study highlighted their effectiveness in enhancing the thermal stability of the polymers, indicating their potential utility in materials science. This exploration into hindered-phenol-containing amine moieties provides a basis for the development of more efficient stabilizers for various polymeric materials (Desai et al., 2004).

Opiate Activity Probing

In the quest for opiate analgesics with better pharmacological properties, a series of novel 1'-methylxanthene-9-spiro-4'-piperidines were prepared, revealing that the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus produces potent mu-opiate agonists. This research provides valuable insights into the structure-activity relationships of opiate compounds, potentially guiding the development of new analgesics (Galt et al., 1989).

Amidation Reactions

The microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary amines has been demonstrated to produce carboxamides in good yields. This methodology highlights the compound's role in facilitating efficient amidation reactions, which are fundamental in the synthesis of a wide range of organic compounds (Milosevic et al., 2015).

Synthesis of Schiff and Mannich Bases

This compound's derivatives have been used in the synthesis of Schiff and Mannich bases of isatin derivatives, demonstrating the compound's versatility in organic synthesis. These reactions are crucial for the development of compounds with potential biological activities, offering a pathway to novel therapeutics (Bekircan & Bektaş, 2008).

Inhibition of Mycobacterium tuberculosis

This compound and its analogues have been explored for their potential to inhibit Mycobacterium tuberculosis, indicating their importance in the development of new treatments for tuberculosis. This research is significant for public health, offering a foundation for creating more effective anti-tuberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-6-25-21(24)17-7-9-22(10-8-17)13-16-11-18(14(2)3)20(23)19(12-16)15(4)5/h11-12,14-15,17,23H,6-10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFRYHLEOWESOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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